REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([CH2:8]O)[C:5]([I:10])=[CH:4][N:3]=1.[Br:11]CC1C(Cl)=NC(Cl)=C(F)C=1>>[Br:11][CH2:8][C:6]1[C:5]([I:10])=[CH:4][N:3]=[C:2]([Cl:1])[CH:7]=1
|
Name
|
|
Quantity
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0.2 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C(=C1)CO)I
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
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Smiles
|
BrCC=1C(=NC(=C(C1)F)Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
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|
Type
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product
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Smiles
|
BrCC1=CC(=NC=C1I)Cl
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |